
N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines. This reaction is often carried out in the presence of hydrochloric acid, followed by treatment with a base to promote rearrangement and dehydrogenative aromatization .
Industrial Production Methods: Industrial production of this compound may involve a one-pot, microwave-assisted method to enhance efficiency and yield. This method utilizes readily available starting materials and is designed to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce halogenated compounds .
Applications De Recherche Scientifique
N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used as an additive in the production of automobile finishes.
Mécanisme D'action
The mechanism of action of N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells is believed to be mediated through the induction of apoptosis, a process of programmed cell death . The compound selectively targets cancer cells, leading to their growth inhibition and eventual death .
Comparaison Avec Des Composés Similaires
- 6-Chloro-N-sec-butyl-N’-acetyl-1,3,5-triazine-2,4-diamine
- 6-Methyl-1,3,5-triazine-2,4-diamine
- 2,4-Diamino-6-nonyl-1,3,5-triazine
Uniqueness: N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine is unique due to its specific structural features and its selective antiproliferative activity against cancer cells. Unlike some similar compounds, it does not significantly affect the growth of normal cells, making it a promising candidate for further research and development in cancer therapy .
Propriétés
Numéro CAS |
66709-61-3 |
|---|---|
Formule moléculaire |
C16H31N5 |
Poids moléculaire |
293.45 g/mol |
Nom IUPAC |
2-N-butyl-6-nonyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H31N5/c1-3-5-7-8-9-10-11-12-14-19-15(17)21-16(20-14)18-13-6-4-2/h3-13H2,1-2H3,(H3,17,18,19,20,21) |
Clé InChI |
OKTNRYAVUDBINA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=NC(=NC(=N1)NCCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


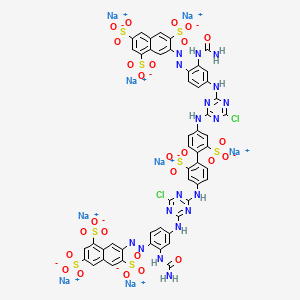
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
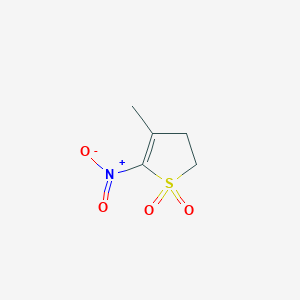
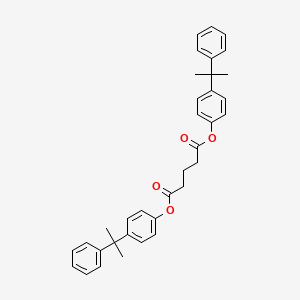

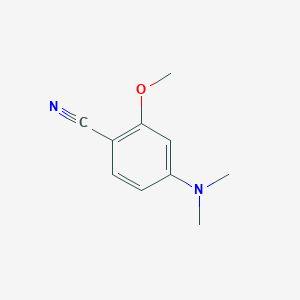

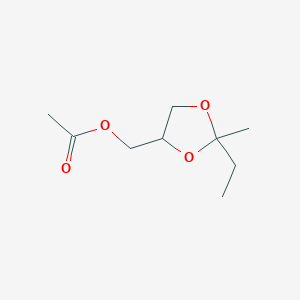
![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)

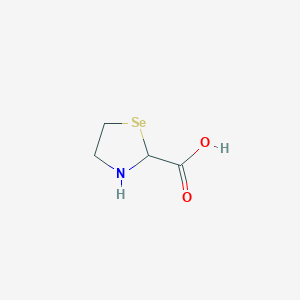
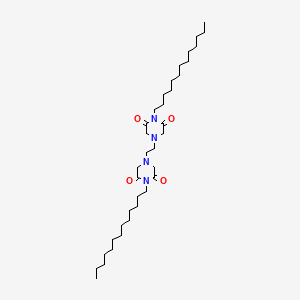
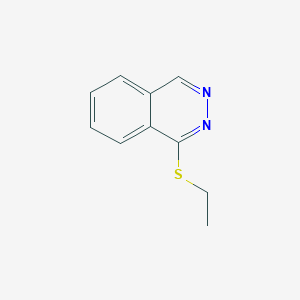
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
